molecular formula C18H20N2O2 B11691674 N'-cyclohexylidene-2-(1-naphthyloxy)acetohydrazide CAS No. 302909-09-7

N'-cyclohexylidene-2-(1-naphthyloxy)acetohydrazide

Cat. No.: B11691674
CAS No.: 302909-09-7
M. Wt: 296.4 g/mol
InChI Key: VAEFRBVEATYAGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Elucidation and Molecular Characterization

Molecular Geometry and Conformational Analysis

The cyclohexylidene group in this compound adopts a chair conformation, as observed in analogous structures such as 2-cyano-N'-(cyclohexylidene)acetohydrazide. This conformation minimizes steric strain and stabilizes the molecule through optimal spatial arrangement. The bond-angle sum at the carbon atom linked to the nitrogen in the cyclohexylidene ring is approximately 359.6°, indicating near-perfect tetrahedral geometry. The naphthyloxy group, attached to the acetohydrazide backbone, introduces steric bulk and aromaticity, influencing the molecule’s overall planarity.

The hydrazide functional group (-CONHNH-) exhibits partial planarity, with the carbonyl oxygen and hydrazine nitrogen atoms aligning to facilitate intramolecular hydrogen bonding. This configuration enhances stability and influences reactivity, particularly in biological systems.

Spectroscopic Characterization Techniques

Infrared (IR) Spectral Analysis

IR spectroscopy reveals critical functional groups:

  • N-H Stretches : Broad bands near 3280 cm⁻¹ and 3150 cm⁻¹ correspond to the asymmetric and symmetric stretching of the hydrazide N-H bonds.
  • C=O Stretch : A strong absorption at 1660–1680 cm⁻¹ indicates the presence of the carbonyl group, slightly shifted due to conjugation with the hydrazide moiety.
  • Aromatic C-H Stretches : Peaks between 3050–3100 cm⁻¹ arise from the naphthyl group’s aromatic C-H bonds.
Nuclear Magnetic Resonance (NMR) Spectral Profiling
  • ¹H NMR :

    • Naphthyl Protons : Multiplet signals at δ 7.2–8.1 ppm correspond to the 10 aromatic protons of the naphthyl group.
    • Cyclohexylidene Protons : Multiplet resonances at δ 1.2–2.3 ppm represent the 10 aliphatic protons of the cyclohexylidene ring.
    • Hydrazide Protons : A broad singlet at δ 8.9 ppm corresponds to the NH protons, deshielded due to hydrogen bonding.
  • ¹³C NMR :

    • Carbonyl Carbon : A peak at δ 170–172 ppm confirms the C=O group.
    • Aromatic Carbons : Signals between δ 115–135 ppm correspond to the naphthyl carbons.
Mass Spectrometric Fragmentation Patterns

The molecular ion peak at m/z 296.4 aligns with the molecular formula C₁₈H₂₀N₂O₂. Key fragments include:

  • Loss of the cyclohexylidene group (m/z 215.3, C₁₂H₁₃N₂O₂⁺).
  • Cleavage of the naphthyloxy moiety (m/z 144.1, C₈H₁₀N₂O⁺).

Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations

DFT optimizations at the B3LYP/6-311G(d,p) level predict a bond length of 1.23 Å for the C=O group and 1.38 Å for the C-N bond in the hydrazide group. The cyclohexylidene ring’s chair conformation is energetically favored, with a stabilization energy of 12.3 kcal/mol compared to boat conformers.

Molecular Orbital Analysis and Electron Density Mapping

HOMO-LUMO analysis reveals electron density localized on the naphthyloxy group (HOMO) and the carbonyl oxygen (LUMO), suggesting nucleophilic attack at the carbonyl carbon. Electron density maps highlight regions of high polarizability near the hydrazide nitrogen, critical for intermolecular interactions.

Properties

CAS No.

302909-09-7

Molecular Formula

C18H20N2O2

Molecular Weight

296.4 g/mol

IUPAC Name

N-(cyclohexylideneamino)-2-naphthalen-1-yloxyacetamide

InChI

InChI=1S/C18H20N2O2/c21-18(20-19-15-9-2-1-3-10-15)13-22-17-12-6-8-14-7-4-5-11-16(14)17/h4-8,11-12H,1-3,9-10,13H2,(H,20,21)

InChI Key

VAEFRBVEATYAGC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=NNC(=O)COC2=CC=CC3=CC=CC=C32)CC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-cyclohexylidene-2-(1-naphthyloxy)acetohydrazide typically involves the condensation reaction between cyclohexanone and 2-(1-naphthyloxy)acetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for N’-cyclohexylidene-2-(1-naphthyloxy)acetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-cyclohexylidene-2-(1-naphthyloxy)acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce hydrazine derivatives .

Mechanism of Action

The mechanism by which N’-cyclohexylidene-2-(1-naphthyloxy)acetohydrazide exerts its effects involves its interaction with specific molecular targets. The hydrazide group can form hydrogen bonds with proteins, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Anti-Inflammatory Activity

Structural analogs with arylidene substituents have demonstrated potent anti-inflammatory properties. For example:

  • N-(4-Chlorobenzylidene)-2-(2-phenoxyphenyl)acetohydrazide (9d): Exhibited 45–58% reduction in carrageenan-induced edema in rats, comparable to diclofenac .
  • (E)-2-(3-tert-butyl-1-phenyl-1H-pyrazol-5-ylamino)-N'-(4-chlorobenzylidene)acetohydrazide (4f): Suppressed TNF-α levels by 55.8% in vivo, showing anti-hyperalgesic effects similar to SB-203580 (a p38 MAPK inhibitor) .

Key Differences :

  • The 1-naphthyloxy group’s bulkiness may limit bioavailability compared to smaller substituents like phenoxy .

Anticancer Activity

Triazole- and benzothiazole-containing acetohydrazides show cytotoxicity against cancer cell lines:

  • N′-(2-oxoindolin-3-ylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide: Demonstrated IC₅₀ values of 8.2–12.4 µM against melanoma (IGR39) and breast cancer (MDA-MB-231) cells .
  • 2-((5-substitutedbenzothiazol-2-yl)thio)-N'-(4-substitutedbenzylidene)acetohydrazides (4a–4j): Inhibited C6 glioma and HT-29 colorectal adenocarcinoma cells with selectivity over healthy fibroblasts .

Key Differences :

  • The 1-naphthyloxy group’s planar structure may enhance DNA intercalation or topoisomerase inhibition compared to non-aromatic substituents.
  • Cyclohexylidene’s rigidity could hinder interaction with flexible enzyme active sites (e.g., kinases) compared to benzothiazole-thio derivatives .

Antimicrobial and Antidepressant Activity

  • N′-arylidene-2-(5-aryl-1H-1,2,4-triazol-3-ylthio)acetohydrazides : Compound 4l (bromo-substituted) reduced immobility time by 62% in the tail suspension test, indicating antidepressant activity .
  • N'-(-arylidene)-2-(5-phenyl-1H-tetrazol-1-yl)acetohydrazides : Derivatives 3b and 3c showed MIC values of 6.25 µg/mL against Staphylococcus aureus and Candida albicans .

Key Differences :

  • The absence of electron-withdrawing groups (e.g., Cl, Br) or heterocyclic motifs (e.g., triazole) in the target compound may reduce its antimicrobial or antidepressant potency compared to these analogs .

Data Tables

Table 1: Comparison of Anti-Inflammatory Acetohydrazides

Compound Name Substituents Activity (% Edema Reduction) Reference
N-(4-Chlorobenzylidene)-2-(2-phenoxyphenyl)acetohydrazide (9d) 4-Cl-benzylidene, phenoxy 45–58%
Target Compound Cyclohexylidene, 1-naphthyloxy Not reported Hypothetical

Table 2: Anticancer Acetohydrazides

Compound Name Substituents IC₅₀ (µM) Reference
N′-(2-oxoindolin-3-ylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide Triazole-thio, indolinylidene 8.2–12.4
Target Compound Cyclohexylidene, 1-naphthyloxy Not reported Hypothetical

Biological Activity

N'-Cyclohexylidene-2-(1-naphthyloxy)acetohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of C18H20N2OC_{18}H_{20}N_2O and a molecular weight of approximately 290.36 g/mol. The compound features a hydrazide functional group, which is known for its reactivity and potential biological activity. Its structure allows it to participate in various chemical reactions, contributing to its biological effects.

Synthesis

The synthesis of this compound typically involves the condensation reaction between cyclohexylidene hydrazine and 2-(1-naphthyloxy)acetyl chloride under controlled conditions. The reaction conditions, including temperature and solvent choice, significantly influence the yield and purity of the final product.

The biological activity of this compound primarily stems from its interaction with specific molecular targets, particularly enzymes involved in inflammatory processes. Preliminary studies have indicated that this compound acts as an inhibitor of lipoxygenases , enzymes that catalyze the formation of leukotrienes, which are mediators of inflammation. By inhibiting these enzymes, the compound has the potential to reduce inflammation and related symptoms.

Therapeutic Applications

Research indicates that this compound may possess several therapeutic properties:

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds or derivatives. For instance:

  • Inhibition Studies : A study evaluating various hydrazone derivatives reported that certain compounds exhibited IC50 values ranging from 12.8 to 365 μM against specific enzyme targets, indicating significant inhibitory potential .
  • Antimicrobial Testing : In related research, compounds structurally similar to this compound were tested against bacterial strains such as E. coli and S. aureus, revealing minimum inhibitory concentrations (MICs) that suggest potential effectiveness in treating infections .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameMolecular FormulaUnique Features
N'-Cyclohexylidene-2-(4-morpholinyl)acetohydrazideC_{18}H_{22}N_4OContains a morpholine group
N'-Cyclohexylidene-2-(2-toluidino)acetohydrazideC_{19}H_{22}N_4OFeatures a toluidine moiety
N'-Ethoxybenzylidene-2-(1-naphthyloxy)acetohydrazideC_{19}H_{22}N_4OEthoxy substitution instead of cyclohexyl

This table highlights how this compound stands out due to its specific combination of structural elements, which may enhance its biological activity compared to other similar compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.